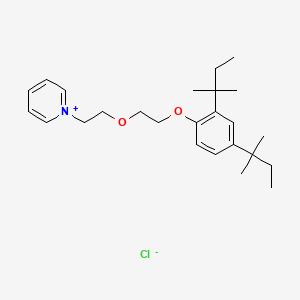
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a phthalazine derivative and has shown promising results in various studies related to its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the inflammatory response and tumor growth. It is also believed to have an effect on the central nervous system, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid have been studied extensively. It has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases, and has shown promising results in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid in lab experiments include its potential as a therapeutic agent for various diseases, its stability, and its relatively simple synthesis method. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid. One direction is to further study its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify potential targets for therapeutic intervention. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for large-scale production.
Synthesemethoden
The synthesis of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid involves the reaction of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine with oxalic acid in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and filtration.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid is mainly focused on its potential as a therapeutic agent. This compound has shown promising results in various studies related to its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O.2C2H2O4/c1-17-8-9-19(16-18(17)2)22-20-6-3-4-7-21(20)23(26-25-22)24-10-5-11-27-12-14-28-15-13-27;2*3-1(4)2(5)6/h3-4,6-9,16H,5,10-15H2,1-2H3,(H,24,26);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPUBNSYTXFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide;hydrochloride](/img/structure/B7452297.png)


![3-[2-(Diethylamino)ethylamino]butanoic acid;oxalic acid](/img/structure/B7452314.png)
![2-[(2,6-Dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B7452318.png)
![N-[4-[2-(dimethylamino)-3-phenylpropanoyl]phenyl]acetamide;hydrochloride](/img/structure/B7452322.png)

![Pyridin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B7452342.png)


![4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol;hydrobromide](/img/structure/B7452360.png)
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B7452367.png)
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorobenzoyl)benzoate](/img/structure/B7452377.png)
![4-[2,5-dimethyl-3-[(Z)-(2-oxo-1-phenylindol-3-ylidene)methyl]pyrrol-1-yl]benzoic acid](/img/structure/B7452384.png)